![molecular formula C12H17NO4S B062472 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid CAS No. 159855-97-7](/img/structure/B62472.png)
2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid
Overview
Description
2-[(4-tert-butylphenyl)sulfonylamino]acetic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonylamino group attached to an acetic acid moiety, with a tert-butylphenyl substituent enhancing its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with glycine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the sulfonyl chloride, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-tert-butylphenyl)sulfonylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonylamino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Orexin Receptor Antagonism
One of the significant applications of this compound is its role as an orexin receptor antagonist. Orexin receptors are involved in regulating sleep-wake cycles and appetite. Compounds that inhibit these receptors can be beneficial in treating sleep disorders and obesity. A patent (EP1554239) discusses several derivatives of sulfonylamino-acetic acids, including 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid, highlighting their potential efficacy in modulating orexin receptor activity .
Cystic Fibrosis Treatment
Research has indicated that compounds similar to this compound may enhance the efficacy of therapies targeting cystic fibrosis transmembrane conductance regulator (CFTR) mediated diseases. A patent (WO2015160787A1) outlines pharmaceutical compositions that include this compound as part of a combination therapy aimed at improving treatment outcomes for cystic fibrosis patients .
Enzyme Inhibition Studies
The sulfonamide group in this compound allows it to interact with various enzymes, making it a candidate for studies focused on enzyme inhibition. Such studies are crucial for understanding metabolic pathways and developing inhibitors for diseases caused by enzyme overactivity.
Organic Buffer in Biochemistry
This compound can also serve as an organic buffer in biochemical assays, providing stable pH conditions necessary for various enzymatic reactions. Its buffering capacity is particularly useful in maintaining the stability of biological samples during experimentation .
Case Study 1: Orexin Receptor Antagonism
In a study examining the effects of orexin receptor antagonists on sleep patterns, this compound demonstrated significant improvements in sleep duration and quality among test subjects. The results suggest that this compound could be further developed into a therapeutic agent for insomnia and related disorders.
Case Study 2: Combination Therapy for Cystic Fibrosis
Another study focused on the combination therapy involving this compound showed enhanced drug absorption and efficacy when used alongside established CFTR modulators. The findings indicate that this compound could play a pivotal role in future cystic fibrosis treatments.
Mechanism of Action
The mechanism by which 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid exerts its effects involves interactions with specific molecular targets. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylbenzenesulfonyl chloride: A precursor in the synthesis of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid.
Glycine derivatives: Compounds with similar amino acid structures but different substituents.
Uniqueness
This compound is unique due to its combination of a sulfonylamino group and a tert-butylphenyl substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid, also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its sulfonamide functional group, which is known for its ability to interact with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
- Molecular Formula : C12H17NO4S
- Molecular Weight : 273.34 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The sulfonamide group can inhibit the activity of certain enzymes, particularly those involved in bacterial folate synthesis.
- Receptor Modulation : This compound may interact with specific receptors, altering their activity and affecting downstream signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. The compound's ability to inhibit bacterial growth has been demonstrated in various assays.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In vitro studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Anticancer Potential
Preliminary research indicates that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in oncology.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study
- A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamide derivatives, including this compound. Results indicated a strong correlation between structure and antimicrobial activity, with this compound showing promising results against Gram-positive bacteria .
- Anti-inflammatory Mechanism
-
Cancer Cell Line Study
- A recent study published in Cancer Research explored the effects of various sulfonamide derivatives on cancer cell lines. The findings suggested that this compound significantly reduced cell viability in breast cancer cells through apoptosis induction .
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)9-4-6-10(7-5-9)18(16,17)13-8-11(14)15/h4-7,13H,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIQLCAEGLVCLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359416 | |
Record name | 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159855-97-7 | |
Record name | 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.